(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline.
Reduction: Isoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline using hydrogenation methods.
Methylation: The tetrahydroisoquinoline is then methylated at the nitrogen atom using methyl iodide or other methylating agents.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to its fully saturated form under hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl halides are commonly used reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter pathways.
Medicine: It is investigated for its potential use in the treatment of neurological disorders, such as Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It is believed to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin.
Receptor Binding: The compound may bind to specific receptors in the central nervous system, influencing neuronal activity and providing neuroprotective effects.
Comparison with Similar Compounds
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: The enantiomer of the compound with different pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a different substitution pattern.
Uniqueness: (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its solubility as a hydrochloride salt also enhances its applicability in various research and industrial settings.
Properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64982-62-3 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64982-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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